molecular formula C17H17FN2O3S B2957303 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955255-71-7

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2957303
CAS No.: 955255-71-7
M. Wt: 348.39
InChI Key: VDAHYQYHNHQNFL-UHFFFAOYSA-N
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Description

Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonamide functional group. They are widely used in medicinal chemistry and have a variety of biological activities .


Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. For example, a series of new sulfonamides have been synthesized from Ampyrone with different benzene sulfonyl chlorides .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. For example, 4-Fluoro-N-methylbenzenesulfonamide has a molecular weight of 189.20700, a density of 1.311g/cm3, a boiling point of 278.8ºC, and a melting point of 56-58ºC .

Scientific Research Applications

Biochemical Evaluation and Synthetic Applications

  • Cyclooxygenase-2 Inhibition

    A study described the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for inhibiting cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom significantly increased COX-1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor Hiromasa Hashimoto et al., 2002.

  • Kynurenine 3-Hydroxylase Inhibition

    Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated high-affinity inhibition of kynurenine 3-hydroxylase in vitro, with potential implications for exploring the kynurenine pathway after neuronal injury S. Röver et al., 1997.

  • Anti-Inflammatory and Analgesic Properties

    A series of novel derivatives synthesized from celecoxib showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the multifaceted applications of benzenesulfonamide derivatives in therapeutic development Ş. Küçükgüzel et al., 2013.

  • GPR119 Agonists for Metabolic Disorders

    Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide derivatives as GPR119 agonists were detailed, underscoring their potential in treating metabolic disorders Ming Yu et al., 2014.

  • N-Demethylation of Amides

    A novel method for the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide highlights the synthetic versatility of benzenesulfonamide derivatives in organic chemistry Xu Yi et al., 2020.

Mechanism of Action

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that it interacts with its target, carbonic anhydrase 2 . The interaction between the compound and its target could lead to changes in the activity of the enzyme, potentially affecting the balance of carbon dioxide and bicarbonate in the body.

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound and how to handle it safely. For example, 4-Fluoro-N-methylbenzenesulfonamide is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-6-8-15(9-7-14)20-12-13(10-17(20)21)11-19-24(22,23)16-4-2-1-3-5-16/h1-9,13,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAHYQYHNHQNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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